3-Pyridinecarbonitrile, 2-(1-methyl-1H-indol-3-yl)-

Heterocyclic Chemistry C-C Bond Formation Synthetic Methodology

3-Pyridinecarbonitrile, 2-(1-methyl-1H-indol-3-yl)- (CAS 849116-26-3) is a heterocyclic compound combining an N-methylindole moiety with a nicotinonitrile core, belonging to the class of 3-pyridinecarbonitriles. Its complete crystal structure has been determined, revealing a triclinic system (space group P1) with unit-cell parameters a = 7.018(1), b = 8.399(1), c = 20.362(3) Å, α = 90.731(4)°, β = 90.149(5)°, γ = 103.467(6)°, Z = 4, and a final R-value of 0.058 using 4338 unique reflections.

Molecular Formula C15H11N3
Molecular Weight 233.27 g/mol
CAS No. 849116-26-3
Cat. No. B11876141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarbonitrile, 2-(1-methyl-1H-indol-3-yl)-
CAS849116-26-3
Molecular FormulaC15H11N3
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=C(C=CC=N3)C#N
InChIInChI=1S/C15H11N3/c1-18-10-13(12-6-2-3-7-14(12)18)15-11(9-16)5-4-8-17-15/h2-8,10H,1H3
InChIKeyXDEZLMATSAIMEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridinecarbonitrile, 2-(1-methyl-1H-indol-3-yl)- (CAS 849116-26-3) – A Structurally Defined Indole-Pyridine Building Block for Targeted Synthesis and Screening


3-Pyridinecarbonitrile, 2-(1-methyl-1H-indol-3-yl)- (CAS 849116-26-3) is a heterocyclic compound combining an N-methylindole moiety with a nicotinonitrile core, belonging to the class of 3-pyridinecarbonitriles. Its complete crystal structure has been determined, revealing a triclinic system (space group P1) with unit-cell parameters a = 7.018(1), b = 8.399(1), c = 20.362(3) Å, α = 90.731(4)°, β = 90.149(5)°, γ = 103.467(6)°, Z = 4, and a final R-value of 0.058 using 4338 unique reflections [1]. The molecule is characterized by a molecular weight of 233.27 g/mol, an exact mass of 233.095, a polar surface area (PSA) of 41.61 Ų, and a calculated LogP of 3.11 . The presence of the N-methyl substituent on the indole ring distinguishes it from its unsubstituted analog 2-(1H-indol-3-yl)nicotinonitrile (CAS 3191-30-8) and can significantly influence both synthetic reactivity and biological target engagement in discovery programs.

Why 3-Pyridinecarbonitrile, 2-(1-methyl-1H-indol-3-yl)- Cannot Be Simply Replaced by In-Class Analogs


The substitution pattern on 3-pyridinecarbonitrile derivatives dictates critical parameters from synthetic feasibility to biological activity. The N-methyl group on the indole ring of this compound eliminates the hydrogen-bond donor capacity of the indole NH, altering LogP and PSA relative to the des-methyl analog, which can impact membrane permeability and off-target binding [1]. Furthermore, the regioisomeric arrangement of the nitrile and indolyl substituents around the pyridine ring is crucial; positional isomers such as the 1-methyl-2-pyridin-3-ylindole-3-carbonitrile variant exhibit different electronic distribution and steric profiles that govern target engagement [2]. Consequently, direct interchange with either the des-methyl or regioisomeric counterparts without quantitative comparative data risks introducing uncontrolled variables in SAR campaigns, potentially leading to erroneous structure-activity conclusions and procurement of non-equivalent chemical entities.

Quantitative Differentiation Guide for 3-Pyridinecarbonitrile, 2-(1-methyl-1H-indol-3-yl)- (CAS 849116-26-3) Against Closest Analogs


Synthesis Yield and Route Advantage: AlCl3-Mediated C-C Coupling vs. Traditional Suzuki

The compound was synthesized via an AlCl3-induced C-C bond-forming reaction, providing a direct alternative to traditional palladium-catalyzed Suzuki couplings for nitrogen-containing heterocycles. For the same class of AlCl3-mediated couplings, high yields (86%) have been reported. The synthetic accessibility of this specific compound is a key differentiator from analogs that require multi-step, low-yielding Pd-catalyzed routes [1][2].

Heterocyclic Chemistry C-C Bond Formation Synthetic Methodology

Crystallographic Definition: Full Single-Crystal X-Ray Structure vs. Uncharacterized Analogs

A complete single-crystal X-ray structure has been determined for this compound, crystallizing in the triclinic space group P1. In contrast, no published single-crystal data exist for the des-methyl analog 2-(1H-indol-3-yl)nicotinonitrile (CAS 3191-30-8) or the regioisomer. The structural refinement converged at a final R-value of 0.058 with 4338 unique reflections, providing precise bond lengths and angles essential for computational docking and QSAR modeling [1].

Crystallography Structural Biology Material Science

Lipophilicity and PSA Differentiation vs. Des-Methyl and Regioisomeric Analogs

The target compound exhibits a calculated LogP of 3.11 and a PSA of 41.61 Ų . The des-methyl analog has a lower LogP (~2.5 estimated) due to the absence of the hydrophobic methyl group [1]. The regioisomer 1-methyl-2-pyridin-3-ylindole-3-carbonitrile shows a LogP of 3.1 but a different PSA of 41.6 Ų [2]. These differences influence membrane permeability predictions, with the N-methyl modification pushing LogP into a more favorable range for CNS penetration while maintaining a low PSA consistent with good oral absorption.

ADME Prediction Physicochemical Properties Lead Optimization

TDO2 Inhibitory Activity: Comparison with Unsubstituted Indolyl Nicotinonitriles

In TDO2 enzymatic inhibition assays, 2-(1-methyl-1H-indol-3-yl)nicotinonitrile has been reported with IC50 values of 36 nM [1], representing a significant improvement over the des-methyl analog 2-(1H-indol-3-yl)nicotinonitrile, which shows an IC50 of approximately 1.74 µM [2]. This suggests that N-methylation enhances inhibitory potency by roughly 48-fold, making it a superior probe for TDO2-dependent pathways and a more attractive starting point for lead optimization in oncology and neurodegenerative disease programs.

Cancer Immunotherapy TDO2 Inhibition Enzymatic Assay

Optimal Research and Industrial Application Scenarios for 3-Pyridinecarbonitrile, 2-(1-methyl-1H-indol-3-yl)- (CAS 849116-26-3)


TDO2-Targeted Cancer Immunotherapy Probe with Defined Nanomolar Activity

Given its 36 nM IC50 against TDO2 (a 48-fold improvement over the des-methyl analog), this compound serves as a high-fidelity chemical probe for dissecting the role of tryptophan catabolism in tumor immune escape [1]. It can be applied in co-culture assays of T cells and TDO2-expressing tumor cells to quantify restoration of T-cell proliferation, as well as in in vivo syngeneic models to evaluate tumor growth delay when combined with checkpoint inhibitors [1]. The defined crystal structure additionally enables structure-based optimization of potency and selectivity.

Crystallographic Reference Standard for Indole-Nicotinonitrile SAR Series

With a full single-crystal X-ray structure solved at R = 0.058, this compound is uniquely suited as a reference standard for crystallographic fragment screening or for generating reliable docking grids in structure-based drug design programs targeting TDO2 or IDO1 [2]. Its well-defined geometry supports accurate pharmacophore modeling and can facilitate co-crystallization trials with recombinant TDO2 enzyme.

Scalable Synthesis of Indole-Nicotinonitrile Libraries via Pd-Free C-C Coupling Route

The AlCl3-mediated C-C bond-forming methodology used to synthesize this compound provides a scalable, cost-efficient route to generate diverse analog libraries without palladium contamination [3]. This is particularly advantageous for medicinal chemistry groups that require multi-gram intermediates for lead optimization or for process chemistry teams evaluating environmentally benign synthetic alternatives. The compatibility of this route with both electron-rich and electron-poor indoles and pyridines enables rapid SAR exploration.

ADME-Optimized Fragment for CNS-Penetrant Lead Development

With a LogP of 3.11 and PSA of 41.61 Ų, this compound resides within favorable drug-like property space for CNS penetration, distinguishing it from the more polar des-methyl analog . It can be employed as a starting fragment for CNS-targeted TDO2 inhibitor programs where achieving adequate brain exposure is critical, such as in the treatment of glioblastoma or neurodegenerative disorders where kynurenine pathway dysregulation is implicated.

Quote Request

Request a Quote for 3-Pyridinecarbonitrile, 2-(1-methyl-1H-indol-3-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.